

Introduction to 6-Nitrocoumarin: A Versatile Scaffold in Chemical Biology

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Nitro-2H-chromen-2-one*

Cat. No.: B1294557

[Get Quote](#)

6-Nitrocoumarin (CAS No. 2725-81-7) is a derivative of coumarin, a benzopyrone heterocyclic compound that forms the core of numerous natural products and synthetic molecules of significant biological and industrial interest.^[1] The introduction of a nitro group at the 6-position of the coumarin ring system profoundly influences its electronic and, consequently, its physical and chemical properties. This modification makes 6-nitrocoumarin a valuable intermediate in organic synthesis and a functional probe in biochemical and medical research.^[2]

Characterized as a pale cream or white to orange crystalline solid, 6-nitrocoumarin serves as a pivotal precursor for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals.^{[2][3][4]} Its most notable application stems from its fluorescent properties, particularly its role as a fluorogenic substrate. While the nitro group itself acts as a fluorescence quencher, its enzymatic reduction to the highly fluorescent 6-aminocoumarin provides a robust mechanism for detecting nitroreductase activity, an area of significant interest in cancer therapy and microbiology.^{[5][6]} This guide offers a comprehensive exploration of the core physical properties of 6-nitrocoumarin, providing researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for its effective application.

Core Physicochemical Properties

The fundamental physical constants of 6-nitrocoumarin provide a baseline for its handling, purification, and application. These properties are summarized below, collated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	2725-81-7	[2][3][7][8]
Molecular Formula	C ₉ H ₅ NO ₄	[2][3][7][8]
Molecular Weight	191.14 g/mol	[2][3][7][8][9]
Appearance	Pale cream, white to orange, or pale pink crystalline solid/powder	[2][3][4][8]
Melting Point	180 - 193 °C (range varies by source and purity)	[2][3][4][7][9]
Boiling Point	~326.87 °C (rough estimate) to 394.3 °C at 760 mmHg	[3][9]
Density	~1.46 - 1.48 g/cm ³ (estimate)	[3][9]
Purity	≥98.0% to ≥99% (by GC)	[2][4][8]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 6-nitrocoumarin. The key spectral features are detailed below.

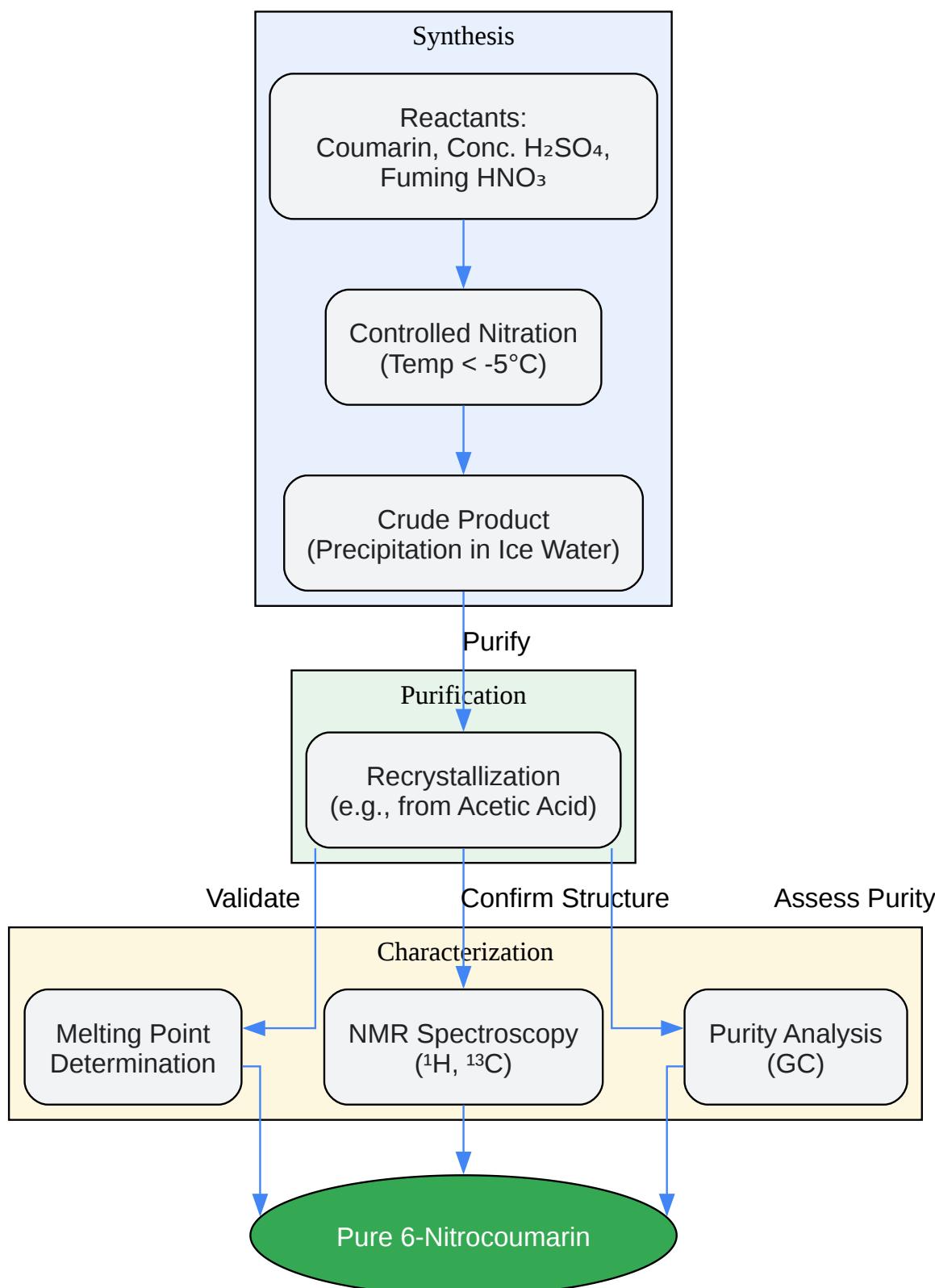
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.

- ¹H NMR (Proton NMR): Spectral data for 6-nitrocoumarin reveals characteristic signals for the aromatic and vinyl protons of the coumarin scaffold. A representative assignment in CDCl₃ is: δ 6.60 (d, J = 9.5 Hz, 1H), 7.48 (d, J = 9.0 Hz, 1H), 7.83 (d, J = 9.5 Hz, 1H), 8.42 (dd, J = 9.0 Hz, 2.5 Hz, 1H), 8.46 (d, J = 2.5 Hz, 1H).[3][10] The distinct coupling constants (J values) and chemical shifts (δ) allow for precise assignment of each proton on the benzopyrone ring.

- ^{13}C NMR (Carbon NMR): The carbon spectrum complements the proton data, showing signals for all nine carbon atoms in the molecule. A typical spectrum in CDCl_3 shows peaks at: δ 118.1, 118.8, 118.8, 123.7, 126.6, 142.2, 144.0, 157.5, 158.8.[3][10]

Fluorescence and UV-Visible Spectroscopy


The electronic properties of 6-nitrocoumarin are central to its application as a probe.

- UV-Visible Absorption: The absorption spectrum of a compound is dictated by its electronic transitions. While specific λ_{max} values can be solvent-dependent, theoretical calculations provide insight into its absorption profile.[11][12] Experimental determination is crucial for any application involving photoexcitation.
- Fluorescence: 6-Nitrocoumarin is recognized for its utility in fluorescence studies, though not for its intrinsic emission.[2] The electron-withdrawing nitro group typically quenches the natural fluorescence of the coumarin core.[6] However, this property is exploited in the design of "pro-fluorophores" or fluorogenic probes. The reduction of the nitro group to an amino group by specific enzymes, such as nitroreductase, restores fluorescence, providing a powerful tool for detecting enzymatic activity in biological systems.[5] The resulting product, 6-aminocoumarin, is fluorescent.[5]

Synthesis and Purification: A Practical Framework

A reliable synthesis and purification protocol is essential for obtaining high-purity 6-nitrocoumarin for research applications. The nitration of coumarin is a standard method.[13][14]

Workflow for Synthesis, Purification, and Characterization

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining the melting point range.

Protocol for Melting Point Determination

- Sample Preparation: Ensure the 6-nitrocoumarin sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
- Instrument Setup: Place the capillary tube into a calibrated melting point apparatus. [15]3. Measurement:
 - Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (approx. 180-193 °C).
 - Decrease the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading.
 - Record the temperature (T₁) at which the first drop of liquid appears.
 - Record the temperature (T₂) at which the entire sample becomes a clear liquid.
- Reporting: The melting point is reported as the range from T₁ to T₂. A narrow range (1-2 °C) is indicative of high purity.
- Validation: To ensure trustworthiness, allow the apparatus to cool and repeat the measurement with a fresh sample. [16]

Conclusion

6-Nitrocoumarin is a compound whose value is defined by its specific physical properties. Its solid nature and defined melting point range are indicators of its purity, while its unique electronic structure gives rise to its most significant application as a fluorogenic probe. The

nitro group, which renders the molecule essentially non-fluorescent, can be selectively reduced in biological environments to unleash a strong fluorescent signal, providing a clear "off-on" switch for detecting enzymatic activity. A thorough understanding of its physicochemical characteristics, from its molecular weight to its spectroscopic signatures, is paramount for any researcher aiming to leverage this versatile molecule in synthesis, drug development, or biochemical analysis.

References

- CAS Common Chemistry. (n.d.). 6-Nitrocoumarin.
- PrepChem.com. (n.d.). Synthesis of 6-nitrocoumarin.
- Tengarden Inc. (n.d.). 6-Nitrocoumarin-2725-81-7.
- National Institute of Standards and Technology. (n.d.). 6-Nitrocoumarin. NIST Chemistry WebBook.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. *Chemical Methodologies*, 4(2), 149-162.
- Baliwada, A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. *International Scientific Organization*, 3(2), 23-34.
- Dharmatti, S. S., et al. (1961). Proton magnetic resonance in coumarins. *Proceedings of the Indian Academy of Sciences - Section A*, 56(2), 71-81.
- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.
- Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach.
- Gazenko, R., et al. (2013). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN *Sporothrix schenckii*. *Revista do Instituto de Medicina Tropical de São Paulo*, 55(3), 159-162.
- Chemistry LibreTexts. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
- Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds.
- Studylib. (n.d.). Organic Compound Identification Lab Protocol.
- SciSpace. (2016). the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Retrieved January 7, 2026, from [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-20642y301o)][Link]
- Cheméo. (n.d.). Chemical Properties of 6-Nitrocoumarin (CAS 2725-81-7).
- ResearchGate. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.
- ResearchGate. (n.d.). UV-Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1)....

- Bulletin of Natural Sciences Research. (2016). THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE.
- Oregon Medical Laser Center. (n.d.). Coumarin 6.
- PhotochemCAD. (n.d.). Coumarin 6.
- Research and Reviews. (n.d.). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity.
- Sau, S., & Mal, P. (2021). Syntheses, reactivity, and biological applications of coumarins. *Frontiers in Chemistry*, 9, 793232.
- Annunziata, F., Pinna, C., & Dallavalle, S. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. *Molecules*, 26(18), 5644.
- ResearchGate. (n.d.). General reactivity of coumarins.
- ResearchGate. (n.d.). Fluorescence spectrum of coumarin 6 (normalised).
- MDPI. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-nitrocoumarin | 2725-81-7 [chemicalbook.com]
- 4. 6-Nitrocoumarin, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN *Sporothrix schenckii* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 6-Nitrocoumarin-2725-81-7|Tengarden Inc. [tengarden.com]
- 10. 6-nitrocoumarin synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemmethod.com [chemmethod.com]
- 14. iscientific.org [iscientific.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- To cite this document: BenchChem. [Introduction to 6-Nitrocoumarin: A Versatile Scaffold in Chemical Biology]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294557#physical-properties-of-6-nitrocoumarin\]](https://www.benchchem.com/product/b1294557#physical-properties-of-6-nitrocoumarin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com